1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine
Overview
Description
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups attached to a piperazine ring, with one benzoyl group substituted with a methoxy group and the other with a nitro group
Preparation Methods
The synthesis of 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 4-nitrobenzoyl chloride.
Reaction with Piperazine: The piperazine ring is reacted with the prepared benzoyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields
Scientific Research Applications
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in medicinal chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The methoxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxybenzoyl)piperazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Nitrobenzoyl)piperazine:
1-Benzoylpiperazine: Lacks both the methoxy and nitro groups, serving as a simpler analog for comparison.
The uniqueness of this compound lies in the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-8-4-15(5-9-17)19(24)21-12-10-20(11-13-21)18(23)14-2-6-16(7-3-14)22(25)26/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVQHIBIOXESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360742 | |
Record name | ZINC00892980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-21-8 | |
Record name | ZINC00892980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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